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For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-5-phenyloxazole is a halogenated heterocyclic compound belonging to the oxazole
family. The oxazole ring is a key structural motif found in numerous biologically active
molecules and natural products, exhibiting a wide range of pharmacological properties
including anti-inflammatory, anti-cancer, and antimicrobial activities. The presence of a bromine
atom and a phenyl group on the oxazole core of 4-Bromo-5-phenyloxazole suggests its
potential as a versatile intermediate in organic synthesis, particularly in cross-coupling
reactions for the development of novel therapeutic agents and functional materials.

This technical guide provides a comprehensive overview of the spectroscopic characteristics
and a general synthetic approach for 4-Bromo-5-phenyloxazole. Due to the limited availability
of complete, experimentally verified data for this specific molecule in public databases, this
document presents predicted spectroscopic data based on the analysis of closely related
analogues and fundamental principles of spectroscopic interpretation. The experimental
protocols described are representative of the general methodologies employed for the
synthesis and characterization of similar oxazole derivatives.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for 4-Bromo-5-
phenyloxazole. These predictions are derived from established spectroscopic principles and
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data reported for analogous structures.

Table 1: Predicted *H NMR Spectroscopic Data for 4-Bromo-5-phenyloxazole (in CDCls)

Chemical Shift (9,

Multiplicity Integration Assignment

ppm)
~7.8-8.0 Singlet 1H H2 (Oxazole ring)

) Ortho-protons (Phenyl
~7.6-7.8 Multiplet 2H )

ring)

] Meta- and Para-

~7.3-7.5 Multiplet 3H

protons (Phenyl ring)

Table 2: Predicted 3C NMR Spectroscopic Data for 4-Bromo-5-phenyloxazole (in CDCls)

Chemical Shift (6, ppm) Assighment

~150 - 155 C2 (Oxazole ring)
~145 - 150 C5 (Oxazole ring)
~128 - 132 Phenyl ring carbons
~125-128 C4 (Oxazole ring)

Table 3: Predicted Infrared (IR) Spectroscopic Data for 4-Bromo-5-phenyloxazole
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Wavenumber (cm~?) Intensity Assignment

~3100 - 3150 Weak C-H stretching (aromatic)

~1600 - 1650 Medium C=N stretching (oxazole ring)

1500 - 1580 Strong c=C stre'fching (aromatic and
oxazole rings)

~1000 - 1100 Strong C-O-C stretching (oxazole ring)

~690 - 770 Strong C-H bending (aromatic)

~500 - 600 Medium C-Br stretching

Table 4: Predicted Mass Spectrometry Data for 4-Bromo-5-phenyloxazole

m/z Relative Intensity (%) Assighment
) [M]* (Molecular ion peak with
223/225 High o
bromine isotopes)
144 Medium [M - Br]*
105 High [CeHsCO]* (Benzoyl cation)
77 High [CeHs]* (Phenyl cation)

Experimental Protocols

The following are general methodologies for the synthesis and spectroscopic characterization
of 4-Bromo-5-phenyloxazole, adapted from established procedures for similar compounds.

Synthesis: Van Leusen Reaction

A plausible synthetic route to 4-Bromo-5-phenyloxazole is the Van Leusen reaction, which
involves the reaction of an aldehyde with p-toluenesulfonylmethyl isocyanide (TosMIC).

Materials:

e 2-Bromo-2-phenylacetaldehyde (or a suitable precursor)
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e p-Toluenesulfonylmethyl isocyanide (TosMIC)
e Potassium carbonate (K2CO3)

o Methanol (MeOH)

e Dichloromethane (DCM)

 Brine solution

¢ Anhydrous sodium sulfate (Naz2S0a)

Procedure:

To a stirred solution of 2-Bromo-2-phenylacetaldehyde (1.0 eq) in methanol, add p-
toluenesulfonylmethyl isocyanide (1.1 eq).

e Cool the mixture to 0 °C and add potassium carbonate (2.2 eq) portion-wise.
» Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
e Monitor the reaction progress by Thin Layer Chromatography (TLC).

e Upon completion, quench the reaction with water and extract the product with
dichloromethane (3 x 20 mL).

e Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and
concentrate under reduced pressure.

» Purify the crude product by column chromatography on silica gel using a suitable eluent
system (e.g., hexane/ethyl acetate) to afford 4-Bromo-5-phenyloxazole.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

o Sample Preparation: Dissolve approximately 5-10 mg of purified 4-Bromo-5-phenyloxazole
in ~0.6 mL of deuterated chloroform (CDClIs) containing tetramethylsilane (TMS) as an
internal standard.
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 Instrumentation: Record *H and *C NMR spectra on a 400 MHz (or higher) NMR
spectrometer.

» Data Acquisition: For *H NMR, acquire the spectrum with a sufficient number of scans to
achieve a good signal-to-noise ratio. For 13C NMR, use a proton-decoupled pulse sequence.

Infrared (IR) Spectroscopy:

o Sample Preparation: Prepare a thin film of the sample on a salt plate (e.g., NaCl or KBr) by
dissolving a small amount in a volatile solvent and allowing the solvent to evaporate.
Alternatively, prepare a KBr pellet by grinding a small amount of the solid sample with dry
KBr and pressing the mixture into a disc.

e Instrumentation: Record the IR spectrum using a Fourier Transform Infrared (FTIR)
spectrometer.

o Data Acquisition: Collect the spectrum over a range of 4000-400 cm™1,
Mass Spectrometry (MS):

¢ Instrumentation: Obtain the mass spectrum using a mass spectrometer with an electron
ionization (EI) source.

o Data Acquisition: Introduce the sample into the ion source (e.g., via direct insertion probe or
gas chromatography) and acquire the mass spectrum over a suitable m/z range.

Visualized Workflow
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Caption: Synthetic and characterization workflow for 4-Bromo-5-phenyloxazole.
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 To cite this document: BenchChem. [Spectroscopic and Synthetic Profile of 4-Bromo-5-
phenyloxazole: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b592006#spectroscopic-data-for-4-bromo-5-
phenyloxazole]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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